2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzodioxole and methoxyphenyl derivatives with a suitable quinoline precursor under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for its potential to inhibit specific enzymes or pathways in pathogenic organisms.
Medicine
In medicine, the compound could be explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound may find applications in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism by which 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the inhibition or activation of specific pathways, resulting in the desired biological or therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another related compound with distinct properties.
Benzodioxole Derivatives: Compounds with similar aromatic structures.
Uniqueness
The uniqueness of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE lies in its complex structure, which combines multiple functional groups and aromatic systems
Properties
Molecular Formula |
C26H25N3O4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H25N3O4/c1-26(2)11-19-24(20(30)12-26)23(15-4-9-21-22(10-15)33-14-32-21)18(13-27)25(28)29(19)16-5-7-17(31-3)8-6-16/h4-10,23H,11-12,14,28H2,1-3H3 |
InChI Key |
CHJLHPNCAWYGSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)OC)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
Origin of Product |
United States |
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